molecular formula C18H25FN2O2 B7147840 N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide

N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide

Cat. No.: B7147840
M. Wt: 320.4 g/mol
InChI Key: WRKKQYYKSYEAAQ-UHFFFAOYSA-N
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Description

N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide is a synthetic compound that features a piperidine ring, a fluorobenzoyl group, and an amide linkage

Properties

IUPAC Name

N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-3-20(2)17(22)10-12-21-11-4-5-15(13-21)18(23)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKKQYYKSYEAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CCN1CCCC(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride.

    Amide Bond Formation: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and N-ethyl-N-methylpropanamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the role of piperidine derivatives in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-ethyl-3-[3-(4-fluorobenzoyl)piperidin-1-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and fluorobenzoyl group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.

    Fluorobenzoyl Compounds: Compounds containing the fluorobenzoyl group, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), show similar chemical reactivity.

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